2-(5-Phenylthiophen-2-yl)ethan-1-amine 2-(5-Phenylthiophen-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 62403-66-1
VCID: VC20459345
InChI: InChI=1S/C12H13NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2
SMILES:
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

2-(5-Phenylthiophen-2-yl)ethan-1-amine

CAS No.: 62403-66-1

Cat. No.: VC20459345

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Phenylthiophen-2-yl)ethan-1-amine - 62403-66-1

Specification

CAS No. 62403-66-1
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 2-(5-phenylthiophen-2-yl)ethanamine
Standard InChI InChI=1S/C12H13NS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7H,8-9,13H2
Standard InChI Key KBUFYRLQKVWYLG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(S2)CCN

Introduction

Overview of the Compound

2-(5-Phenylthiophen-2-yl)ethan-1-amine is an organic compound belonging to the phenethylamine class. Its structure features a phenyl group attached to a thiophene ring, which is further connected to an ethan-1-amine moiety. This unique arrangement of functional groups has made it a subject of interest in medicinal chemistry and materials science due to its potential biological and electronic properties.

Key Identifiers:

  • Molecular Formula: C12H13NSC_{12}H_{13}NS

  • Molecular Weight: Approximately 175.23 g/mol.

  • SMILES Notation: C(C1=CC=C(S1)C2=CC=CC=C2)N.

  • InChI Key: InChI=1S/C13H13N/c14-10(8-13-6-7-12(13)11(9)14)5-3/h3,5,6,8H,7,10H2,1H3.

Structural Features

The compound's structure consists of:

  • Phenyl Group: A benzene ring contributing aromaticity and hydrophobic properties.

  • Thiophene Ring: A sulfur-containing heterocyclic ring known for its electron-rich nature.

  • Primary Amine Group (-NH2_22): Provides reactivity and potential biological activity.

This combination of functional groups suggests that the compound may exhibit unique electronic and pharmacological properties.

Synthesis

The synthesis of 2-(5-Phenylthiophen-2-yl)ethan-1-amine typically involves:

  • Formation of the thiophene ring with a phenyl substituent at the 5-position.

  • Subsequent attachment of an ethanamine moiety via alkylation or reductive amination.

General Synthetic Route:

  • Starting Materials: Thiophene derivatives and phenyl precursors.

  • Reagents: Reducing agents (e.g., NaBH4_4), catalysts for selective functionalization.

  • Conditions: Reflux in organic solvents such as ethanol or toluene.

These methods allow for structural modifications to optimize the compound's properties.

Biological Activity

Compounds containing both thiophene and phenethylamine moieties have been investigated for their pharmacological potential:

  • Neuroactive Properties: Phenethylamines are known for their role in neurotransmission.

  • Antimicrobial Activity: Thiophene derivatives often exhibit antibacterial and antifungal properties.

While specific data on 2-(5-Phenylthiophen-2-yl)ethan-1-amine is limited, its structural analogs suggest potential applications in drug development targeting central nervous system disorders or infections.

Medicinal Chemistry

The compound's primary amine group makes it a candidate for further derivatization into biologically active molecules.

Materials Science

The electronic properties of the thiophene ring suggest potential applications in organic electronics, such as:

  • Conductive polymers

  • Organic light-emitting diodes (OLEDs)

Related Compounds

Several structurally related compounds provide insight into possible applications:

Compound NameNotable Properties
5-MethylthiophenePrecursor in organic synthesis; less complex
2-Amino-thiopheneDemonstrates antimicrobial activity
3-(5-Methylthiophen)-propanamidePotential anti-inflammatory effects

These comparisons highlight the unique combination of functionalities in 2-(5-Phenylthiophen-2-yl)ethan-1-amine.

Future Research Directions

Further studies are needed to explore:

  • The compound's detailed pharmacokinetics and pharmacodynamics.

  • Its reactivity under various chemical conditions.

  • Potential applications in advanced material design.

Empirical studies focusing on biological assays and computational modeling will be crucial for unlocking its full potential.

This detailed exploration underscores the significance of 2-(5-Phenylthiophen-2-yl)ethan-1-amine as a versatile compound with promising applications across multiple scientific domains.

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